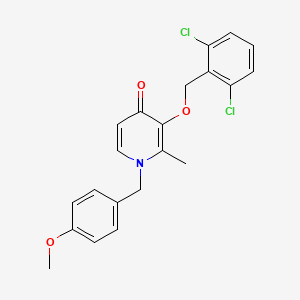

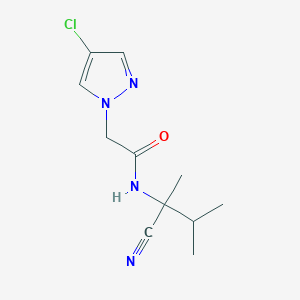

3-((2,6-Dichlorobenzyl)oxy)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2,6-Dichlorobenzyl)oxy)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone, also known as 4-Methyl-2-((2,6-dichlorobenzyl)oxy)-1-((4-methoxybenzyl)oxy)-pyridin-4-one, is a synthetic organic compound that has been used for a variety of purposes in scientific research. This compound has gained attention for its potential as a therapeutic agent, and its ability to interact with various biological systems has made it a valuable tool for researchers.

Scientific Research Applications

Oxidative Catalysis and Selective Reactions

- The catalytic potential of chloroperoxidase in oxidizing certain methoxybenzene derivatives to their corresponding alcohols demonstrates the enzyme's specificity and its application in selective organic transformations (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995). This finding is crucial for developing biocatalytic processes in organic synthesis.

Chemical Synthesis and Functionalization

- Research on DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) highlights its versatility as a stoichiometric oxidant in functionalizing activated C–H bonds and the dehydrogenation of various bonds. This underscores the importance of DDQ in the synthesis and modification of complex organic molecules, including those related to the chemical structure (Alsharif et al., 2021).

Molecular Design and Synthesis

- A study on the synthesis of chiral 3-substituted-pyrrolidines/pyrrolidinones showcases the methodology for introducing chirality and functional groups into pyrrolidinone frameworks, which are essential for creating pharmacologically active compounds or intermediates in organic synthesis (Suto, Turner, & Kampf, 1992).

Material Science and Photocatalysis

- Investigations into the photocatalytic oxidation of benzyl alcohol derivatives on titanium dioxide under visible light reveal the potential of utilizing such chemical structures in photocatalytic applications for organic transformations, highlighting the role of photocatalysis in green chemistry (Higashimoto et al., 2009).

Advanced Organic Synthesis Techniques

- The development of new methods for the oxidative removal of protective groups in organic synthesis, using compounds like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), showcases innovative strategies for the selective manipulation of complex organic molecules, facilitating the synthesis of target compounds with high specificity (Kim & Misco, 1985).

properties

IUPAC Name |

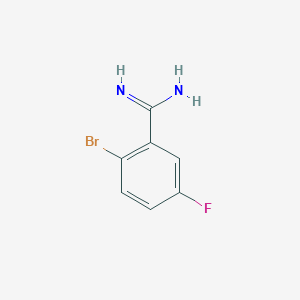

3-[(2,6-dichlorophenyl)methoxy]-1-[(4-methoxyphenyl)methyl]-2-methylpyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2NO3/c1-14-21(27-13-17-18(22)4-3-5-19(17)23)20(25)10-11-24(14)12-15-6-8-16(26-2)9-7-15/h3-11H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRVGNKBQGBZGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)OC)OCC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2,6-Dichlorobenzyl)oxy)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-chloro-6-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2654650.png)

![N-(2-furylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B2654652.png)

![2-Chloro-1-[(3S,5R)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethanone](/img/structure/B2654658.png)

![N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide](/img/structure/B2654659.png)

![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2654663.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2654670.png)